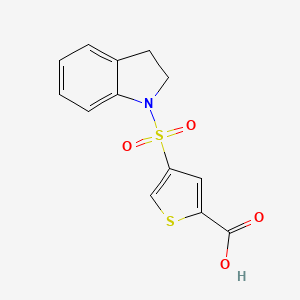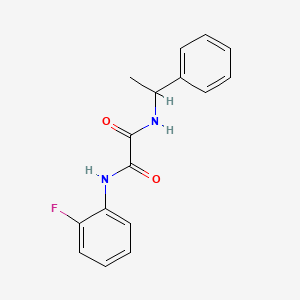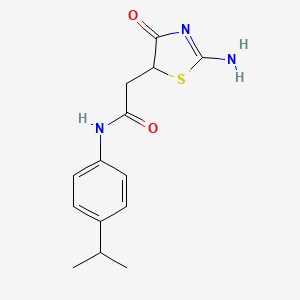![molecular formula C15H12N4O2 B5066738 N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
説明
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The catalytic activity and recyclability of the Fe2Ni-BDC catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins were estimated . The results illustrated that the Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions .Physical And Chemical Properties Analysis
The physical/chemical properties of similar compounds as they affect inhalation or dermal exposure are not relevant for an imported crop . The physical/chemical properties of fluopicolide as they affect inhalation or dermal exposure are not relevant for an imported crop .科学的研究の応用
Anti-Cancer and Anti-Inflammatory Applications
Synthesis as Anti-Cancer Agents : A study by Gangapuram and Redda (2009) involved the synthesis of novel substituted benzamide/benzene sulfonamides with a structure similar to N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. These compounds were synthesized for potential use as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Anticancer Activity : Ravinaik et al. (2021) designed and synthesized benzamides with a structure related to the compound . They evaluated these for anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).
RET Kinase Inhibition for Cancer Therapy : Han et al. (2016) explored benzamides derivatives, including a compound containing a 1,2,4-oxadiazole ring, as RET kinase inhibitors. They found significant inhibition of RET kinase activity, suggesting potential applications in cancer therapy (Han et al., 2016).
Antimicrobial Applications
Antimycobacterial Activity : Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives showing significant in vitro antitubercular activities against Mycobacterium tuberculosis (Nayak et al., 2016).
Antioxidant Evaluation : Bondock, Adel, and Etman (2016) focused on synthesizing 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, closely related to the compound , and evaluated their antioxidant activity. They found significant antioxidant activity in certain derivatives (Bondock, Adel, & Etman, 2016).
Cytotoxic Activity in Cancer Cell Lines : Adhami et al. (2014) synthesized novel cyclic systems containing thiadiazolo[2,3-a]pyridine benzamide derivatives, demonstrating significant cytotoxicity against various human cancer cell lines (Adhami et al., 2014).
Additional Applications
- Potential Nematicidal Activity : Liu et al. (2022) synthesized novel 1,2,4-oxaddiazole derivatives with a thiadiazole amide moiety, showing promising nematocidal activity against certain nematodes. This indicates potential agricultural applications for compounds structurally similar to this compound (Liu et al., 2022).
- Platelet Aggregation Inhibition : Chern, Chen, and Kan (2005) synthesized a series of [1,2,4]oxadiazoles, revealing their ability to inhibit platelet aggregation. This suggests a potential application of similar compounds in the treatment of thrombotic disorders (Chern, Chen, & Kan, 2005).
Safety and Hazards
将来の方向性
The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40%; at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi . Therefore, this type of compound can be further studied .
特性
IUPAC Name |
N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(11-6-2-1-3-7-11)17-10-13-18-14(19-21-13)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDIIUZEMLBIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5066664.png)
![3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5066668.png)

![2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5066673.png)

![3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5066684.png)
![3-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-cyano-N-cyclohexylacrylamide](/img/structure/B5066687.png)


methyl]amine](/img/structure/B5066705.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5066713.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5066727.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)